5-Bromo-6-methoxynicotinaldehyde
Overview
Description
5-Bromo-6-methoxynicotinaldehyde: is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol It is a derivative of nicotinaldehyde, featuring a bromine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxynicotinaldehyde typically involves the bromination of 6-methoxynicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for substitution reactions.
Major Products:
Oxidation: 5-Bromo-6-methoxynicotinic acid.
Reduction: 5-Bromo-6-methoxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxynicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel therapeutic agents targeting various diseases .
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary based on the specific derivative or conjugate being studied .
Comparison with Similar Compounds
- 5-Bromo-2-methoxynicotinaldehyde
- 6-Methoxynicotinaldehyde
- 3,5-Dibromo-2-methoxynicotinaldehyde
Comparison: 5-Bromo-6-methoxynicotinaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom at the 5th position can enhance its electrophilic properties, making it more reactive in substitution reactions .
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXWVKBXMBEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496057 | |
Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65873-73-6 | |
Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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